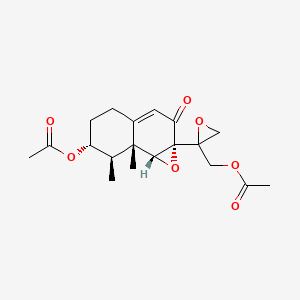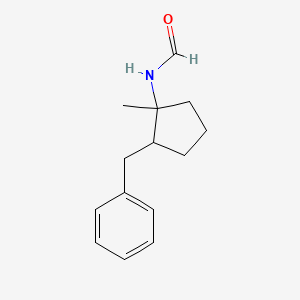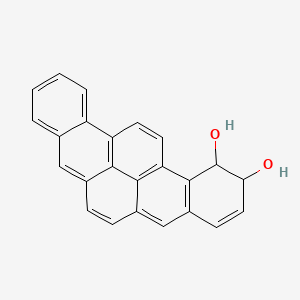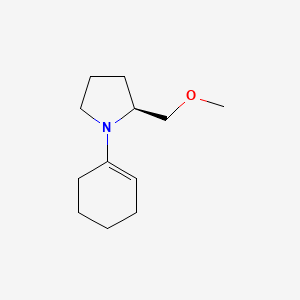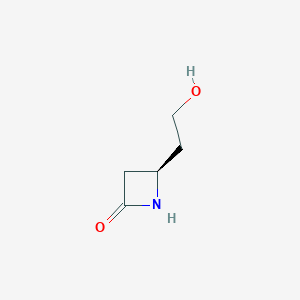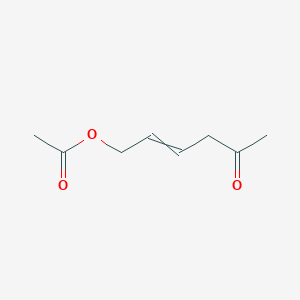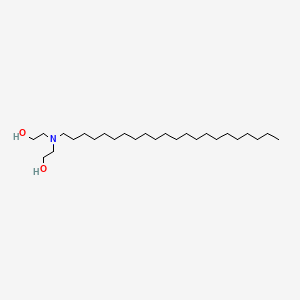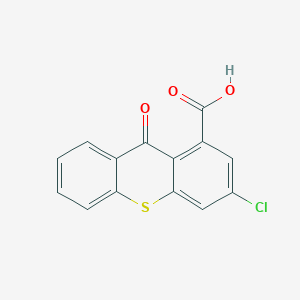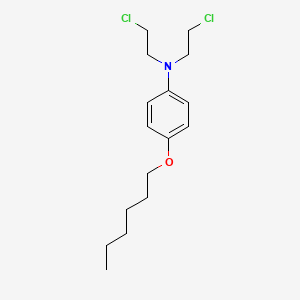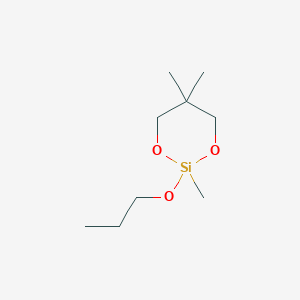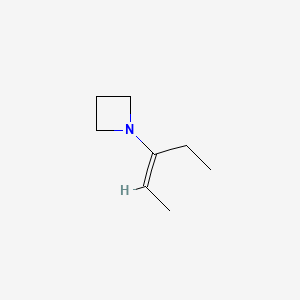![molecular formula C37H36ClNO7S B14425556 [2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate CAS No. 83759-45-9](/img/structure/B14425556.png)
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate is a complex organic molecule. It features a steroidal backbone with multiple functional groups, including hydroxyl, oxo, and sulfanyl groups, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the steroidal backbone. The key steps include:
Formation of the steroidal core: This is typically achieved through a series of cyclization reactions.
Functionalization: Introduction of hydroxyl, oxo, and sulfanyl groups through selective reactions.
Coupling with acridine derivative: The final step involves coupling the steroidal core with the acridine derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield an oxo group, while reduction of the oxo group would regenerate the hydroxyl group.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, the compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
In industry, the compound is used in the development of new materials and as a precursor for other chemical products.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and oxo groups play a crucial role in binding to these targets, while the sulfanyl group may enhance the compound’s reactivity.
相似化合物的比较
Similar Compounds
- [3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5-Ethyl-6-methylheptan-2-yl]-3-oxo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Uniqueness
The uniqueness of the compound lies in its combination of a steroidal backbone with an acridine derivative, which imparts unique chemical and biological properties
属性
CAS 编号 |
83759-45-9 |
|---|---|
分子式 |
C37H36ClNO7S |
分子量 |
674.2 g/mol |
IUPAC 名称 |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate |
InChI |
InChI=1S/C37H36ClNO7S/c1-35-12-10-22(40)14-20(35)4-7-24-27-11-13-37(44,36(27,2)17-30(41)33(24)35)31(42)18-46-32(43)19-47-34-25-8-5-21(38)15-29(25)39-28-9-6-23(45-3)16-26(28)34/h5-6,8-10,12,14-16,24,27,33,44H,4,7,11,13,17-19H2,1-3H3/t24-,27-,33+,35-,36-,37-/m0/s1 |
InChI 键 |
KRTGJHNXSFHDST-MIVFOVIQSA-N |
手性 SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CSC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC)O)CCC7=CC(=O)C=C[C@]37C |
规范 SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)CSC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC)O)CCC7=CC(=O)C=CC37C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


